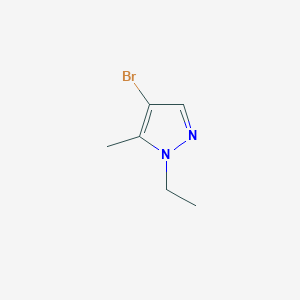

![molecular formula C18H30N2O B1344537 (3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine CAS No. 1119451-45-4](/img/structure/B1344537.png)

(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine, otherwise known as EPTMA, is an organic compound that has been used in a variety of scientific research applications. EPTMA is a quinoline-based compound that has a wide range of biological and physiological effects, making it an attractive compound for researchers to study.

Scientific Research Applications

Crystal Structure Analysis

The study of similar compounds, such as the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, has involved crystal structure and Hirshfeld surface analysis. Such analyses provide insights into the molecular and crystal structure, which is crucial for understanding the physical and chemical properties of related tetrahydroquinoline derivatives (Ullah & Stoeckli-Evans, 2021).

Synthesis and Binding Studies

Tetrahydroisoquinolinium derivatives, which are structurally similar to (3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine, have been synthesized and evaluated for their binding affinity towards specific biological targets. For instance, methoxylated tetrahydroisoquinoliniums derived from N-methyl-laudanosine and N-methyl-noscapine were assessed for their affinity for apamin-sensitive Ca2+-activated K+ channels, demonstrating the potential for these compounds in neuropharmacology and as tools for studying neurological pathways (Graulich et al., 2006).

Kinetic Resolution and Stereochemistry

The kinetic resolution of racemic tetrahydroquinaldines, which share a structural resemblance with the compound of interest, provides valuable insights into the stereochemistry and potential synthetic routes for enantiomerically pure compounds. Such studies highlight the importance of stereochemistry in the biological activity and synthesis of tetrahydroquinoline derivatives (Chulakov et al., 2021).

Antioxidant Activity and Biological Evaluation

Tetrahydroquinoline derivatives have been studied for their antioxidant activities, which are crucial for understanding their potential therapeutic applications. For example, the antioxidant activity of fused heterocyclic compounds, including 1,2,3,4-tetrahydroquinolines, was evaluated, showing significant potential for these compounds in preventing oxidative damage (Nishiyama et al., 2003).

properties

IUPAC Name |

3-ethoxy-N-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O/c1-3-11-20-12-5-7-17-14-16(8-9-18(17)20)15-19-10-6-13-21-4-2/h8-9,14,19H,3-7,10-13,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVPWFMPCZDURO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CNCCCOCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1344456.png)

![(2E)-3-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]-acrylic acid](/img/structure/B1344458.png)

![4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid](/img/structure/B1344461.png)

![5-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1344463.png)

![5-Methyl-4-[(4-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1344464.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344473.png)

![4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344474.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344475.png)

![4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1344481.png)

![N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1344485.png)